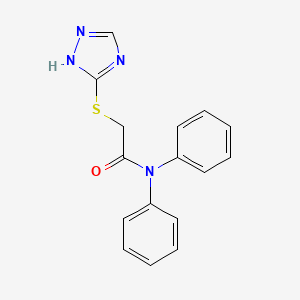

N,N-diphenyl-2-(1H-1,2,4-triazol-5-ylthio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Role in Immune Signaling

The compound “CBKinase1_006797” has been found to play a significant role in immune signaling. It is involved in the maintenance of BIK1 protein homeostasis, which is a key component in immune signaling . This compound functions as a signaling hub immediately downstream of multiple pattern recognition receptors (PRRs), contributing to the defense mechanism against pathogen infection .

Involvement in Cell Cycle Regulation

Casein kinase 1 (CK1) isoforms, such as “CBKinase1_019197”, have been shown to phosphorylate key regulatory molecules involved in the cell cycle . This suggests that the compound plays a crucial role in cell cycle regulation, contributing to cell growth and division .

Contribution to Transcription and Translation

The compound “CBKinase1_019197” also contributes to the processes of transcription and translation . By phosphorylating key regulatory molecules, it helps regulate these vital biological processes, which are essential for protein synthesis and gene expression .

Structure of the Cytoskeleton

“CBKinase1_019197” is involved in the structure of the cytoskeleton . The phosphorylation of key regulatory molecules by this compound helps maintain the structure and function of the cytoskeleton, which is crucial for cell shape, internal organization, and cell movement .

Role in Cell-Cell Adhesion

The compound “CBKinase1_019197” plays a role in cell-cell adhesion . This process is vital for the formation of tissues and organs, and it also plays a role in signal transduction, cell movement, and cell growth .

Involvement in Receptor-Coupled Signal Transduction

“CBKinase1_019197” is involved in receptor-coupled signal transduction . This process is crucial for cells to respond to their environment. By phosphorylating key regulatory molecules, this compound helps transmit signals from cell surface receptors to intracellular targets .

Wirkmechanismus

Target of Action

CBKinase1_006797, also known as CBKinase1_019197, N,N-diphenyl-2-(1H-1,2,4-triazol-5-ylthio)acetamide, or Oprea1_178608, is a compound that primarily targets the Casein Kinase 1 (CK1) family . The CK1 family is known to phosphorylate key regulatory molecules involved in various cellular processes such as the cell cycle, transcription, translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction .

Mode of Action

The compound interacts with its targets, the CK1 isoforms, by binding to their active sites. This interaction can lead to the inhibition of the kinase activity of CK1, thereby affecting the phosphorylation of its substrate proteins . The exact mode of interaction and the resulting changes are still under investigation.

Biochemical Pathways

The inhibition of CK1 by CBKinase1_006797 can affect several biochemical pathways. CK1 is involved in the regulation of various signaling pathways known to be critically involved in tumor progression . Therefore, the inhibition of CK1 can potentially disrupt these pathways, leading to the suppression of tumor growth and proliferation .

Result of Action

The molecular and cellular effects of CBKinase1_006797’s action would largely depend on its interaction with CK1. By inhibiting CK1, the compound could potentially disrupt the normal functioning of cells, particularly those involved in tumor growth and progression . This could result in the suppression of tumor growth and potentially lead to tumor regression.

Eigenschaften

IUPAC Name |

N,N-diphenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4OS/c21-15(11-22-16-17-12-18-19-16)20(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCXOYYFRYWZCMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=NC=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diphenyl-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5763879.png)

![1-[2-(4-methylphenoxy)ethyl]piperidine](/img/structure/B5763894.png)

![nicotinaldehyde [4-(4-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5763899.png)

![N-[2-(3-chlorophenyl)ethyl]-3-cyclopentylpropanamide](/img/structure/B5763903.png)

![2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide](/img/structure/B5763914.png)

![N-{[(2,3-dichlorophenyl)amino]carbonothioyl}propanamide](/img/structure/B5763921.png)

![3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5763941.png)

![5-isopropyl-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5763967.png)